molecular formula C19H13ClF3N5OS B2727500 1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207047-42-4

1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2727500
CAS RN: 1207047-42-4
M. Wt: 451.85
InChI Key: ACUGHRUOMKOSOE-UHFFFAOYSA-N
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Description

“1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine” is a complex organic compound. It contains several functional groups, including a triazole ring, a thiazole ring, a phenyl ring, and an amine group. The compound also contains a trifluoromethyl group and a methoxy group attached to the phenyl rings .

Scientific Research Applications

Antimicrobial Activities

Research on triazole derivatives highlights their significant potential in addressing microbial resistance. Bektaş et al. (2007) synthesized various triazole derivatives, demonstrating good to moderate antimicrobial activities against test microorganisms, suggesting a potential pathway for developing new antimicrobial agents (Bektaş et al., 2007). Idrees, Kola, and Siddiqui (2019) also reported on the antimicrobial efficacy of novel triazolo-thiadiazoles, further emphasizing the therapeutic potential of such compounds (Idrees, Kola, & Siddiqui, 2019).

Anticancer Evaluation

In the realm of oncological research, compounds related to the structure have been synthesized and evaluated for their anticancer properties. For instance, Yakantham, Sreenivasulu, and Raju (2019) designed and synthesized thiazol-4-amine derivatives, which showed good to moderate activity against various human cancer cell lines, indicating the potential for developing novel anticancer therapies (Yakantham, Sreenivasulu, & Raju, 2019).

Polymerization and Material Science

The application of triazole derivatives extends into material science as well, where they are explored for their photoinitiating abilities in polymerization processes. Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators, showcasing their efficiency under various light-emitting diodes (LEDs) and highlighting their potential in advanced polymerization technologies (Zhang et al., 2015).

Antitubercular Agents

The search for novel antitubercular agents has also benefited from research into triazole and thiadiazole derivatives. Sekhar et al. (2019) synthesized and evaluated the antitubercular activities of 1,3,4-thiadiazole derivatives, indicating promising results against Mycobacterium smegmatis and highlighting the potential of these compounds in combating tuberculosis (Sekhar et al., 2019).

Safety and Hazards

While specific safety and hazard data for this compound is not available, compounds with similar structures can pose hazards such as skin and eye irritation, and respiratory sensitization .

properties

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenyl]-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N5OS/c1-29-12-5-2-10(3-6-12)14-9-30-18(25-14)16-17(24)28(27-26-16)15-8-11(19(21,22)23)4-7-13(15)20/h2-9H,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUGHRUOMKOSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

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